molecular formula C8H18O B8253612 (2S)-2-ethylhexan-1-ol

(2S)-2-ethylhexan-1-ol

Cat. No. B8253612
M. Wt: 130.23 g/mol
InChI Key: YIWUKEYIRIRTPP-QMMMGPOBSA-N
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Patent
US05053445

Procedure details

Subsequently, there were introduced into a four neck flask of the same type as used above 120 g of the aromatic polymer obtained above, 100 g of methylisobutyl ketone, 200 g of toluene, and 0.04 g of 2-ethylhexanol-modified chloroplatinic acid, followed by azeotropic dehydration for 1 hour. Thereafter, 80 g of organopolysiloxanes indicated in Table 1 were, respectively, dropped at a refluxing temperature in 30 minutes and agitated for reaction at the same temperature for 4 hours. The resulting product was washed with water and the solvent was distilled off under reduced pressure to obtain reaction products (copolymers I, II, and III).
[Compound]
Name
aromatic polymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2](CC(C)C)=[O:3].[C:8]1([CH3:14])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[CH2:8]([CH:13]([CH2:12][CH2:11][CH2:10][CH3:9])[CH2:2][OH:3])[CH3:14]

Inputs

Step One
Name
aromatic polymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
CC(=O)CC(C)C
Name
Quantity
200 g
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Subsequently, there were introduced into a four neck flask of the same type

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CO)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.04 g
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05053445

Procedure details

Subsequently, there were introduced into a four neck flask of the same type as used above 120 g of the aromatic polymer obtained above, 100 g of methylisobutyl ketone, 200 g of toluene, and 0.04 g of 2-ethylhexanol-modified chloroplatinic acid, followed by azeotropic dehydration for 1 hour. Thereafter, 80 g of organopolysiloxanes indicated in Table 1 were, respectively, dropped at a refluxing temperature in 30 minutes and agitated for reaction at the same temperature for 4 hours. The resulting product was washed with water and the solvent was distilled off under reduced pressure to obtain reaction products (copolymers I, II, and III).
[Compound]
Name
aromatic polymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2](CC(C)C)=[O:3].[C:8]1([CH3:14])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[CH2:8]([CH:13]([CH2:12][CH2:11][CH2:10][CH3:9])[CH2:2][OH:3])[CH3:14]

Inputs

Step One
Name
aromatic polymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
CC(=O)CC(C)C
Name
Quantity
200 g
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Subsequently, there were introduced into a four neck flask of the same type

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CO)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.04 g
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.